5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Hammett sigma constants electronic effects positional isomer SAR

5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 405279-35-8; molecular formula C15H14ClN5O2; molecular weight 331.76 g/mol) is a fully substituted 5-amino-1,2,3-triazole-4-carboxamide (ATC) bearing a 4-chlorobenzyl group at N1 and a furan-2-ylmethyl carboxamide at C4. It belongs to a therapeutically validated scaffold class: the ATC chemotype has produced advanced leads against Trypanosoma cruzi (Chagas disease), with optimized analogues achieving submicromolar potency (pEC50 > and confirmed intracellular parasite suppression in a mouse model.

Molecular Formula C15H14ClN5O2
Molecular Weight 331.76
CAS No. 405279-35-8
Cat. No. B2825256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
CAS405279-35-8
Molecular FormulaC15H14ClN5O2
Molecular Weight331.76
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
InChIInChI=1S/C15H14ClN5O2/c16-11-5-3-10(4-6-11)9-21-14(17)13(19-20-21)15(22)18-8-12-2-1-7-23-12/h1-7H,8-9,17H2,(H,18,22)
InChIKeyDXKTYSDRMVSDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 405279-35-8): Procurement-Relevant Structural Identity, Comparator Set, and Class-Level Pharmacophore Validation


5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 405279-35-8; molecular formula C15H14ClN5O2; molecular weight 331.76 g/mol) is a fully substituted 5-amino-1,2,3-triazole-4-carboxamide (ATC) bearing a 4-chlorobenzyl group at N1 and a furan-2-ylmethyl carboxamide at C4. It belongs to a therapeutically validated scaffold class: the ATC chemotype has produced advanced leads against Trypanosoma cruzi (Chagas disease), with optimized analogues achieving submicromolar potency (pEC50 > 6) and confirmed intracellular parasite suppression in a mouse model [1]. Among commercially catalogued close structural analogues—including the 2-chlorobenzyl positional isomer (CAS 899737-04-3), the 4-bromobenzyl analogue (CAS 899736-68-6), and the 4-fluorobenzyl analogue—this compound is uniquely distinguished by its specific combination of the para-chloro substituent on the N1-benzyl ring and the N-furan-2-ylmethyl amide on C4, a substitution pattern predicted to confer a quantifiably distinct physicochemical and potential pharmacodynamic profile relative to each comparator.

Why 5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Generically Substituted by In-Class Triazole Carboxamide Analogues


Systematic structure–activity relationship (SAR) studies on the ATC chemotype have demonstrated that both the nature and the positional placement of the substituent on the N1-benzyl ring exert profound, non-additive effects on biological potency, with >10-fold activity differences observed between closely related para-substituted analogues [1]. The para-chloro substituent (Hammett σp = +0.23) withdraws electron density from the triazole core through the benzylic methylene, an effect that is geometrically and electronically distinct from both the ortho-chloro (proximal steric shielding + altered dipole moment) and para-fluoro (weaker inductive withdrawal, σp = +0.06) substitutions. Furthermore, the N-furan-2-ylmethyl amide introduces a heteroaromatic H-bond acceptor at the C4 position that is sterically and electronically dissimilar from the anilide and simple primary amide substituents explored in the published ATC optimization campaigns [1]. These structural differences, taken together, predict that the compound occupies a unique point in chemical space relative to its commercially available comparators, making direct generic substitution unsupportable without confirmatory assay data.

Quantitative Comparative Evidence for 5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 405279-35-8) Versus Closest Structural Analogues


Electronic Modulation of the Triazole Core: 4-Chlorobenzyl (σp = +0.23) Versus 2-Chlorobenzyl (σm = +0.37) Positioning Effects on the N1 Substituent

The 4-chlorobenzyl substitution on the N1 of the triazole ring places the chlorine atom in the para position relative to the methylene linker, exerting an electron-withdrawing effect via resonance donation into the aryl ring and inductive withdrawal (Hammett σp = +0.23) [1]. In contrast, the 2-chlorobenzyl positional isomer (CAS 899737-04-3) places the chlorine atom ortho to the methylene, where its Hammett σm value is effectively +0.37 due to proximal inductive effects and the absence of direct resonance conjugation with the benzylic position [1]. This ~1.6-fold difference in the electron-withdrawing substituent constant predicts a measurably different polarization of the triazole ring, which in published ATC SAR has been shown to translate into >10-fold potency differences between para-substituted benzyl analogues [2].

Hammett sigma constants electronic effects positional isomer SAR

Lipophilicity Modulation at N1: 4-Chlorobenzyl (Hansch π = +0.71) Versus 4-Fluorobenzyl (π = +0.14) and Predicted Impact on Membrane Permeability

The chlorine atom at the para position of the N1-benzyl substituent contributes a Hansch hydrophobicity constant (π) of +0.71, reflecting a substantial increase in compound lipophilicity relative to an unsubstituted benzyl group [1]. In comparison, the 4-fluorobenzyl analogue bears a fluorine atom with a Hansch π value of only +0.14, representing an approximately 5-fold lower contribution to logP from the halogen substituent [1]. For the complete ATC scaffold, the substitution of 4-Cl for 4-F is predicted by additive fragment-based methods to increase the calculated logP by approximately 0.57 log units, corresponding to a roughly 3.7-fold increase in octanol–water partition coefficient. Published ATC optimization data indicate that measured chromatographic LogD (ChiLogD) can substantially exceed predicted cLogD for this chemotype, and that elevated lipophilicity correlates with reduced aqueous solubility and altered oral exposure in mouse pharmacokinetic studies [2].

Hansch hydrophobicity constant LogP prediction membrane permeability

Steric and Electronic Differentiation at N1: 4-Chlorobenzyl Versus 4-Bromobenzyl — Implications for Target Binding Cavity Accommodation

The chlorine substituent on the N1-benzyl ring in CAS 405279-35-8 has a van der Waals radius of 1.75 Å and a molecular refractivity (MR) contribution of 6.03 cm³/mol, compared to bromine (CAS 899736-68-6 analogue) with a van der Waals radius of 1.85 Å and MR of 8.88 cm³/mol [1]. This difference in steric bulk (ΔMR = 2.85 cm³/mol) is sufficient to alter binding cavity accommodation: published SAR for the ATC series demonstrates that para-substituents on the N1-benzyl ring occupy a discrete hydrophobic binding pocket, where the steric and electronic character of the substituent directly modulates antiparasitic potency [2]. Furthermore, chlorine and bromine differ significantly in their halogen-bond donor capacity (Cl σ-hole magnitude < Br σ-hole magnitude), a parameter relevant to compounds targeting biological systems where halogen bonding contributes to ligand–protein recognition. The molecular weight is 331.76 g/mol for the 4-Cl compound versus 376.21 g/mol for the 4-Br analogue, a difference of 44.45 g/mol (approximately 13.4% larger mass) that may influence dosing calculations for in vivo studies.

halogen bonding van der Waals radius steric parameters

C4 Amide Substituent Differentiation: N-Furan-2-ylmethyl Versus Published ATC Anilide Series — H-Bond Acceptor Capacity and Topological Polar Surface Area

The target compound features an N-furan-2-ylmethyl amide at the C4 position, which introduces a furan oxygen as an additional hydrogen-bond acceptor (HBA) beyond the amide carbonyl. The calculated topological polar surface area (tPSA) for CAS 405279-35-8 is approximately 105–110 Ų, compared to tPSA values of approximately 85–95 Ų for representative ATC anilides such as compound 20 from the Brand et al. optimization series (which bears a 3-methoxyanilide at C4) [1]. This ~15–20 Ų increase in tPSA is predicted to reduce passive membrane permeability according to the established correlation between tPSA and oral absorption (compounds with tPSA > 140 Ų are generally poorly absorbed; those with tPSA < 60 Ų are generally well absorbed) [2]. The furfuryl amide also lacks the metabolic liability associated with anilide hydrolysis to potentially mutagenic aniline metabolites, a safety concern that was a major driver of structural modification in the published ATC lead optimization campaign [1].

topological polar surface area hydrogen bond acceptor oral bioavailability prediction

Class-Level Potency Benchmark: ATC Scaffold Antiparasitic Activity — Contextualizing the 4-Chlorobenzyl Motif Within the Published Trypanosoma cruzi SAR

The ATC chemical series, of which CAS 405279-35-8 is a structural member, was identified through a phenotypic high-content screen measuring inhibition of intracellular T. cruzi amastigote proliferation in infected VERO cells. The initial hit (compound 3) displayed submicromolar activity (pEC50 > 6, corresponding to EC50 < 1 μM) with >100-fold selectivity over host VERO cells and HepG2 cells, a ligand efficiency (LE) of 0.35, and a lipophilic ligand efficiency (LLE = pEC50 − cLogD) of 5.4 [1]. Optimization of the N1-benzyl para-substituent produced compounds spanning pEC50 values from <5 (inactive) to >7 (potent), with the identity of the para-group being the dominant driver of potency differences (Table 1, Brand et al. 2017) [1]. While compound-specific T. cruzi pEC50 data are not publicly available for CAS 405279-35-8, the presence of the para-chlorobenzyl group places it within the most thoroughly characterized substituent class of the ATC SAR, where para-substituted benzyl derivatives consistently showed superior metabolic stability compared to the thiomethyl-substituted initial lead [1].

Trypanosoma cruzi phenotypic screening pEC50 ATC series

Physicochemical Property Profile: Molecular Weight, Formula, and Purity Comparison of CAS 405279-35-8 Versus Commercially Listed Analogues

The target compound (CAS 405279-35-8; C15H14ClN5O2; MW = 331.76 g/mol) can be distinguished from commercially listed close analogues by its unique molecular formula and CAS registry number. The 2-chlorobenzyl positional isomer (CAS 899737-04-3) shares the identical molecular formula and molecular weight (C15H14ClN5O2; MW = 331.76 g/mol) and has been listed at a purity specification of 98% . The 4-bromobenzyl analogue (CAS 899736-68-6; C15H14BrN5O2) has a significantly higher molecular weight of 376.21 g/mol, while the 4-fluorobenzyl analogue (C15H14FN5O2) has a lower molecular weight of 315.31 g/mol. The InChI Key for CAS 405279-35-8 is DXKTYSDRMVSDRU-UHFFFAOYSA-N, providing a unique structural hash for database queries and inventory management . These physicochemical parameters serve as essential quality-control checkpoints for procurement, ensuring that the correct isomer is received and that analytical characterization (e.g., LCMS, ¹H NMR) matches the expected identity.

molecular weight molecular formula purity specification procurement QC

Best-Fit Research and Industrial Application Scenarios for 5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 405279-35-8)


Anti-Trypanosoma cruzi Drug Discovery: Hit-Expansion and Lead-Optimization Libraries Based on the Validated ATC Pharmacophore

This compound is structurally placed for direct incorporation into hit-expansion libraries targeting T. cruzi, building upon the validated ATC scaffold that has produced leads with submicromolar intracellular potency (pEC50 > 6), >100-fold host-cell selectivity, and confirmed in vivo suppression of parasite burden in a mouse model of Chagas disease [1]. The 4-chlorobenzyl substituent is consistent with the para-substitution strategy that yielded the most promising potency and metabolic stability improvements in the published lead optimization campaign, while the N-furan-2-ylmethyl amide provides a heteroaromatic H-bond acceptor not explored in the original ATC anilide series, offering potential for novel intellectual property generation [1].

Comparative Physicochemical and Pharmacokinetic Profiling of Halogen-Substituted ATC Analogues

The compound can serve as a reference standard in comparative panels alongside the 4-fluorobenzyl, 4-bromobenzyl, and 2-chlorobenzyl positional isomer for systematic evaluation of halogen effects on logP (predicted ΔlogP ≈ +0.57 for Cl vs. F), aqueous solubility, microsomal metabolic stability, and CYP450 inhibition. Published ATC data demonstrate that para-substituent identity affects intrinsic clearance in mouse liver microsomes and that elevated lipophilicity (ChiLogD) correlates with poor oral exposure [1]. Such comparative datasets directly inform lead selection and candidate prioritization in antiparasitic drug discovery programs.

Halogen-Bonding and Molecular Recognition Studies: Structure-Based Design Leveraging the 4-Chlorobenzyl σ-Hole

The chlorine atom at the para position of the N1-benzyl ring can engage in halogen bonding with protein backbone carbonyl oxygens or π-systems within biological binding sites. In contrast to the 4-bromobenzyl analogue, which presents a larger and more polarizable halogen-bond donor, the 4-Cl substituent offers a more spatially compact interaction geometry (van der Waals radius 1.75 Å vs. 1.85 Å for Br) [1]. The compound is suitable for co-crystallography or computational docking studies aimed at mapping halogen-bonding preferences in the ATC binding site, where para-substituent steric and electronic character has been shown to be a dominant determinant of target engagement [2].

Antiproliferative Screening Libraries Informed by Carboxyamidotriazole (CAI) Pharmacology

The 5-amino-1-(4-chlorobenzyl)-1,2,3-triazole-4-carboxamide substructure is a recognized pharmacophore in carboxyamidotriazole (CAI, L-651,582), an orally active antiproliferative and antiangiogenic agent that inhibits calcium influx (IC50 = 500 nM for K⁺-stimulated Ca²⁺ entry; IC50 = 1.6 μM for HEK-293 cell proliferation) and acts as a non-selective phosphodiesterase inhibitor (cAMP-PDE IC50 = 1.5–30 μM; cGMP-PDE IC50 = 0.5–10 μM) . While CAS 405279-35-8 is a distinct chemical entity with a simpler substitution pattern than CAI, its shared ATC core and 4-chlorobenzyl motif position it as a potential minimalist scaffold for probing the structural determinants of CAI's polypharmacology, particularly in the context of calcium signaling and nucleotide metabolism pathways implicated in cancer and parasitic disease.

Quote Request

Request a Quote for 5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.